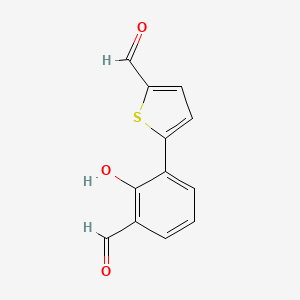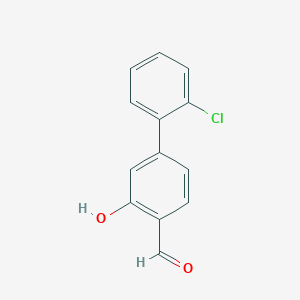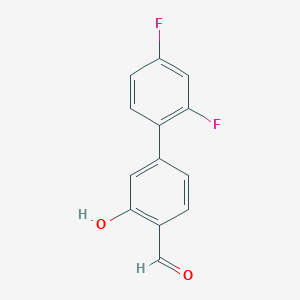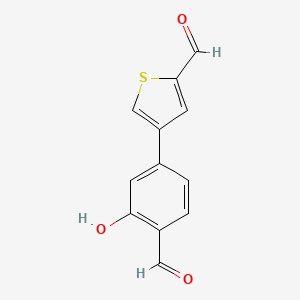
5-(2,6-Difluorophenyl)-2-formylphenol, 95%
Übersicht
Beschreibung
5-(2,6-Difluorophenyl)-2-formylphenol, 95% (5-DFFP) is an organic compound that has been gaining attention in the scientific research community due to its versatile applications. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 300.05 g/mol. 5-DFFP is a member of the phenol family and is a derivative of phenol with two fluorine atoms at the 2 and 6 positions, and a formyl group at the para position. It is primarily used as a reagent in organic synthesis, but has also been studied for its potential to be used in the development of therapeutic drugs. In
Wissenschaftliche Forschungsanwendungen
5-(2,6-Difluorophenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including heterocyclic compounds, polymers, and pharmaceuticals. It has also been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a starting material in the synthesis of pharmaceuticals. In addition, 5-(2,6-Difluorophenyl)-2-formylphenol, 95% has been studied for its potential to be used in the development of therapeutic drugs, as it has been shown to have antimicrobial, antifungal, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 5-(2,6-Difluorophenyl)-2-formylphenol, 95% is not fully understood, but it is thought to be related to its ability to interact with the cell membrane of microorganisms. 5-(2,6-Difluorophenyl)-2-formylphenol, 95% has been shown to interact with the cell membrane of bacteria, fungi, and other microorganisms, resulting in disruption of the membrane and leakage of intracellular components. This disruption of the membrane is thought to be the primary mechanism of action of 5-(2,6-Difluorophenyl)-2-formylphenol, 95%, leading to the antimicrobial, antifungal, and anti-inflammatory properties of this compound.
Biochemical and Physiological Effects
5-(2,6-Difluorophenyl)-2-formylphenol, 95% has been studied for its potential to be used in the development of therapeutic drugs, as it has been shown to have antimicrobial, antifungal, and anti-inflammatory properties. In addition, 5-(2,6-Difluorophenyl)-2-formylphenol, 95% has been shown to inhibit the growth of certain cancer cells, suggesting that it may have potential therapeutic applications in the treatment of cancer. Furthermore, 5-(2,6-Difluorophenyl)-2-formylphenol, 95% has been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(2,6-Difluorophenyl)-2-formylphenol, 95% in lab experiments is its versatility. 5-(2,6-Difluorophenyl)-2-formylphenol, 95% can be used in a wide range of reactions and can be used as a starting material in the synthesis of a variety of organic compounds. In addition, it is relatively easy to obtain and is relatively inexpensive compared to other reagents. However, there are some limitations to using 5-(2,6-Difluorophenyl)-2-formylphenol, 95% in lab experiments. It is highly reactive and can react with other compounds, which can lead to unwanted side reactions. In addition, it is volatile and can be difficult to store and transport.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-(2,6-Difluorophenyl)-2-formylphenol, 95%. It has shown potential for use in the development of therapeutic drugs, and further research into its potential applications in this area is warranted. In addition, further research into its potential for use as a catalyst in the synthesis of polymers and pharmaceuticals is also warranted. Finally, further research into its biochemical and physiological effects is also needed in order to better understand its potential therapeutic applications.
Synthesemethoden
5-(2,6-Difluorophenyl)-2-formylphenol, 95% can be synthesized in several ways, including the direct fluorination of 2-formylphenol, the reaction of 2-formylphenol and 2,6-difluorobromobenzene, and the reaction of 2-formylphenol and 2,6-difluorotoluene followed by hydrolysis. The direct fluorination of 2-formylphenol is the most common method and involves the reaction of 2-formylphenol and fluorine gas in the presence of a Lewis acid catalyst, such as antimony pentafluoride. The reaction of 2-formylphenol and 2,6-difluorobromobenzene involves the reaction of 2-formylphenol and 2,6-difluorobromobenzene in the presence of a strong base, such as sodium hydroxide. Finally, the reaction of 2-formylphenol and 2,6-difluorotoluene followed by hydrolysis involves the reaction of 2-formylphenol and 2,6-difluorotoluene in the presence of a strong base and the subsequent hydrolysis of the intermediate product.
Eigenschaften
IUPAC Name |
4-(2,6-difluorophenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-2-1-3-11(15)13(10)8-4-5-9(7-16)12(17)6-8/h1-7,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCDSCOHHORIOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=C(C=C2)C=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685131 | |
| Record name | 2',6'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261943-82-1 | |
| Record name | [1,1′-Biphenyl]-4-carboxaldehyde, 2′,6′-difluoro-3-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261943-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',6'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















